10-hexanoyl-3,3-dimethyl-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-hexanoyl-3,3-dimethyl-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepin family This compound is characterized by its unique structure, which includes a hexanoyl group, a dimethyl group, and a pentyloxyphenyl group
Preparation Methods
The synthesis of 10-hexanoyl-3,3-dimethyl-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. One common method includes the reaction of a substituted benzodiazepine with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like m-chloroperoxybenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to reduce the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
10-hexanoyl-3,3-dimethyl-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anxiolytic agent due to its interaction with GABA receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Research: It has been evaluated for its antioxidant properties, showing potential in scavenging free radicals.
Mechanism of Action
The mechanism of action of this compound in medicinal applications involves its binding to the benzodiazepine site on GABA_A receptors. This binding enhances the effect of the neurotransmitter GABA, leading to increased inhibitory neurotransmission and resulting in anxiolytic effects . The molecular targets include the GABA_A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels.
Comparison with Similar Compounds
Similar compounds include other benzodiazepine derivatives such as 10-hexanoyl-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one and 10-hexanoyl-11-(4-isopropoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one . The uniqueness of 10-hexanoyl-3,3-dimethyl-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C32H42N2O3 |
---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
5-hexanoyl-9,9-dimethyl-6-(4-pentoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C32H42N2O3/c1-5-7-9-15-29(36)34-27-14-11-10-13-25(27)33-26-21-32(3,4)22-28(35)30(26)31(34)23-16-18-24(19-17-23)37-20-12-8-6-2/h10-11,13-14,16-19,31,33H,5-9,12,15,20-22H2,1-4H3 |
InChI Key |
SMUHTHHGFHAPPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)OCCCCC |
Origin of Product |
United States |
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